3-(Isoquinolin-6-yl)isoxazol-5-amine
CAS No.:
VCID: VC14336613
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(Isoquinolin-6-yl)isoxazol-5-amine is a heterocyclic compound that integrates an isoxazole ring with an isoquinoline moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. Synthesis and PurificationThe synthesis of 3-(Isoquinolin-6-yl)isoxazol-5-amine typically involves a multi-step process that may include condensation reactions and cyclization steps. The purification of this compound often employs chromatographic techniques, such as flash chromatography on silica gel, using a solvent system like methanol and dichloromethane (MeOH/CH2Cl2) to achieve high purity . Biological SignificanceWhile specific biological activities of 3-(Isoquinolin-6-yl)isoxazol-5-amine are not extensively documented, compounds with similar heterocyclic structures are often explored for their potential in modulating protein kinases and other enzymes involved in disease pathways. For instance, isoxazole derivatives have been studied as modulators of various biological targets, including nuclear receptors and kinases . Potential Applications
Related CompoundsIsoxazole derivatives have shown promise in various therapeutic areas, including autoimmune diseases and cancer. For example, trisubstituted isoxazoles have been identified as allosteric modulators of the RORγt receptor, offering new avenues for treating autoimmune conditions . |
---|---|
Product Name | 3-(Isoquinolin-6-yl)isoxazol-5-amine |
Molecular Formula | C12H9N3O |
Molecular Weight | 211.22 g/mol |
IUPAC Name | 3-isoquinolin-6-yl-1,2-oxazol-5-amine |
Standard InChI | InChI=1S/C12H9N3O/c13-12-6-11(15-16-12)9-1-2-10-7-14-4-3-8(10)5-9/h1-7H,13H2 |
Standard InChIKey | ALXURXQUXMOXBS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CN=C2)C=C1C3=NOC(=C3)N |
PubChem Compound | 57950732 |
Last Modified | Nov 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume